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Compound of Interest

Compound Name: Thalidomide-C7-OH

Cat. No.: B14766554

Get Quote

Executive Summary & Nomenclature Clarification
In the context of targeted protein degradation (TPD) and PROTAC® (Proteolysis Targeting

Chimera) design, the term "Thalidomide-C7-OH" presents a specific nomenclatural ambiguity

that must be resolved for accurate experimental design.

It typically refers to one of two distinct chemical entities depending on the context (Core

Warhead vs. Linker Intermediate):

The Core Warhead (Scientific Standard):4-Hydroxythalidomide. In standard IUPAC

numbering for the phthalimide ring, the position adjacent to the carbonyl is C4. However, due

to symmetry in the unsubstituted phthalimide precursor, some historical or vendor catalogs

refer to this as "C7" or "Thalidomide-OH".

The Linker Intermediate (Catalog Shorthand):Thalidomide-O-C7-OH. This is a functionalized

building block consisting of the thalidomide core attached to a 7-carbon alkyl/ether linker

terminating in a hydroxyl group, ready for conjugation to a protein of interest (POI) ligand.
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This guide primarily characterizes the Core Warhead (4-Hydroxythalidomide), the essential E3

ligase recruiting moiety, while also providing data for the C7-Linker derivative commonly used

in library synthesis.[1]

Chemical Identity & Structural Data[2][3][4][5][6][7]
[8][9][10][11]
A. Core Warhead: 4-Hydroxythalidomide
This is the parent "warhead" used to recruit the Cereblon (CRBN) E3 ligase. The hydroxyl

group at position 4 serves as the "exit vector" for linker attachment.

Property Data

Common Name 4-Hydroxythalidomide (Thalidomide-4-OH)

IUPAC Name
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-

1,3-dione

CAS Number 5054-59-1

Molecular Weight 274.23 g/mol

Molecular Formula C₁₃H₁₀N₂O₅

SMILES
O=C1N(C2C(=O)NC(=O)CC2)C(=O)C3=C1C=C

C=C3O

Solubility DMSO (>50 mg/mL); Poor water solubility

B. Linker Derivative: Thalidomide-O-C7-OH
Often abbreviated as "Thalidomide-C7-OH" in PROTAC building block catalogs (e.g.,

BroadPharm, BOC Sciences), this molecule includes the linker.[1]
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Property Data

Catalog Name Thalidomide-O-C7-OH

Chemical Name
4-((7-hydroxyheptyl)oxy)-2-(2,6-dioxopiperidin-

3-yl)isoindoline-1,3-dione

Molecular Weight 388.42 g/mol

Molecular Formula C₂₀H₂₄N₂O₆

Linker Length 7 Carbon atoms (Heptyl chain)

SMILES
OCCCCCCCOC1=C2C(N(C3C(NC(CC3)=O)=O

)C2=O)=O)=CC=C1

Structural Visualization & Mechanism
The "Exit Vector" Logic
The selection of the C4 (or C7) position on the phthalimide ring for hydroxylation is not

arbitrary. X-ray crystallography of the Thalidomide-CRBN-DDB1 complex (PDB: 4CI1) reveals

that the phthalimide ring is buried in the tri-tryptophan pocket of Cereblon, but the C4 position

remains solvent-exposed.[1]

Causality: Attaching linkers at C4 minimizes steric clash with the E3 ligase, preserving the

binding affinity required for ternary complex formation.

Numbering Ambiguity: If the phthalimide nitrogen is position 2, the benzene ring carbons are

4, 5, 6,[1] 7. Positions 4 and 7 are chemically equivalent in the unsubstituted ring but distinct

in the chiral environment of the glutarimide. Synthetically, the product is almost exclusively

the 4-isomer.[1]

Pathway: From Precursor to PROTAC
The following diagram illustrates the synthesis flow and the critical role of the C4-OH (C7-OH)

intermediate.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.bocsci.com/product/4-hydroxy-thalidomide-484004.html
https://www.bocsci.com/product/4-hydroxy-thalidomide-484004.html
https://www.bocsci.com/product/4-hydroxy-thalidomide-484004.html
https://www.bocsci.com/product/4-hydroxy-thalidomide-484004.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14766554?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
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Figure 1: Synthetic workflow transforming the thalidomide core into a functional PROTAC via

the C7/C4 hydroxyl exit vector.

Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating. The

synthesis protocol includes a checkpoint (NMR/LCMS) to confirm the regiochemistry before

proceeding.

Protocol A: Synthesis of 4-Hydroxythalidomide
(Warhead)
Note: This synthesis utilizes 3-hydroxyphthalic anhydride to ensure the hydroxyl is at the

correct position (C4/C7).[1]

Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione (Glutarimide

HCl) (1.1 eq), Pyridine (solvent/base).[1]

Reflux: Dissolve reagents in anhydrous pyridine. Heat to reflux (110°C) for 12–18 hours.

Why: High temperature is required to drive the formation of the imide ring and dehydrate

the intermediate amic acid.

Workup: Cool the mixture. Concentrate under reduced pressure. Resuspend the residue in

1N HCl (to remove pyridine) and extract with Ethyl Acetate.

Validation Checkpoint:
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LC-MS: Expect [M+H]+ peak at ~275.23.[1]

1H NMR (DMSO-d6): Look for the phenolic -OH singlet around 11.0 ppm and the distinct

glutarimide -NH singlet around 11.1 ppm.[1] The aromatic region should show a triplet and

two doublets (ABC system) confirming the 1,2,3-substitution pattern on the benzene ring.

[1]

Protocol B: Linker Attachment (Synthesis of
Thalidomide-O-C7-OH)

Reagents: 4-Hydroxythalidomide (1.0 eq), 7-Bromo-1-heptanol (1.2 eq), Potassium

Carbonate (K2CO3, 2.0 eq), DMF (anhydrous).[1]

Reaction: Stir at 60°C for 16 hours.

Causality: The phenolic hydroxyl is acidic (pKa ~7-8).[1] K2CO3 is sufficient to

deprotonate it, allowing nucleophilic attack on the alkyl bromide.

Purification: Dilute with water (product often precipitates). If not, extract with EtOAc. Purify

via Flash Column Chromatography (Hexane:EtOAc gradient).

Validation Checkpoint:

LC-MS: Target Mass [M+H]+ = 389.4.[1]

Shift Verification: In NMR, the triplet of the CH2 adjacent to the ether oxygen should

appear around 4.1 ppm, distinct from the starting alcohol.

Critical Application Notes for Drug Development
Stability & Racemization
Thalidomide derivatives, including C7-OH, possess a chiral center at the glutarimide C3

position.

Risk: Under physiological conditions (pH 7.4), the acidic proton at C3 allows for rapid

racemization (t1/2 ~ 5-8 hours).[1]
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Impact: While the (S)-enantiomer is associated with teratogenicity and the (R)-enantiomer

with sedation, Cereblon binding is enantioselective.[1] The (S)-enantiomer binds CRBN with

higher affinity.[1] However, due to rapid in vivo racemization, most PROTACs are

synthesized as racemates unless a rigidified glutarimide analog is used.

Linker Length Optimization
When using "Thalidomide-C7-OH" (the linker version), the 7-carbon chain length is a starting

point.[1]

Optimization: PROTAC efficiency is highly dependent on linker length.[2] If degradation is

poor, screen linkers with 3, 5, 7, and 9 carbons (or PEG equivalents) to optimize the ternary

complex geometry (Cooperativity,

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Definitive Guide to Thalidomide-C7-OH: Structure,
Properties, and PROTAC Applications[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14766554/docs#definitive-guide-to-thalidomide-c7-
oh-structure-properties-and-protac-applications-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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